molecular formula C11H16N2O B091290 N-(2,5-Dimethylphenethyl)urea CAS No. 17291-89-3

N-(2,5-Dimethylphenethyl)urea

Cat. No.: B091290
CAS No.: 17291-89-3
M. Wt: 192.26 g/mol
InChI Key: IGDQWXCMSOONEI-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenethyl)urea is a substituted urea derivative characterized by a phenethyl backbone with methyl groups at the 2- and 5-positions of the aromatic ring.

Properties

CAS No.

17291-89-3

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)ethylurea

InChI

InChI=1S/C11H16N2O/c1-8-3-4-9(2)10(7-8)5-6-13-11(12)14/h3-4,7H,5-6H2,1-2H3,(H3,12,13,14)

InChI Key

IGDQWXCMSOONEI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)CCNC(=O)N

Canonical SMILES

CC1=CC(=C(C=C1)C)CCNC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethylphenethyl)urea typically involves the reaction of 2,5-dimethylphenethylamine with urea. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:

2,5-Dimethylphenethylamine+UreaThis compound\text{2,5-Dimethylphenethylamine} + \text{Urea} \rightarrow \text{this compound} 2,5-Dimethylphenethylamine+Urea→this compound

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of 2,5-dimethylphenylacetonitrile followed by reaction with urea. This method ensures higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethylphenethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The urea group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Substitution reactions may require catalysts or specific reagents depending on the desired product.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

N-(2,5-Dimethylphenethyl)urea has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2,5-Dimethylphenethyl)urea involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Key Applications/Properties Reference
This compound Phenethyl group with 2,5-dimethyl substitution C₁₁H₁₆N₂O Not explicitly stated; inferred structural analog
Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea) 3-Trifluoromethylphenyl group, dimethyl urea backbone C₁₀H₁₁F₃N₂O Herbicide; inhibits photosynthesis in weeds
Isoproturon (N,N-dimethyl-N'-(4-isopropylphenyl)urea) 4-Isopropylphenyl group, dimethyl urea backbone C₁₂H₁₈N₂O Herbicide; selective weed control in cereals
N-(2,5-Dimethoxyphenyl)-N′-[4-(2-hydroxyethyl)phenyl]urea 2,5-Dimethoxyphenyl and 4-(2-hydroxyethyl)phenyl groups C₁₇H₂₀N₂O₄ Crystallographic study; hydrogen-bonded 3D network
3,5-Dinitro-N,N-dimethyl-N-phenethylurea 3,5-Dinitrophenyl group, methyl, and phenethyl substituents C₁₅H₁₆N₄O₅ Intermediate in dyes/pharmaceuticals; nitro groups enhance reactivity

Key Observations:

Substituent Polarity :

  • The 2,5-dimethylphenethyl group in the target compound introduces moderate hydrophobicity compared to fluometuron’s trifluoromethyl group (strongly electron-withdrawing) or the hydroxyethyl group in N-(2,5-Dimethoxyphenyl)-N′-[4-(2-hydroxyethyl)phenyl]urea (hydrophilic) .
  • Methoxy groups (in the dimethoxyphenyl analogue) increase solubility in polar solvents, whereas methyl groups favor lipid solubility .

Crystallographic Behavior: N-(2,5-Dimethoxyphenyl)-N′-[4-(2-hydroxyethyl)phenyl]urea forms a monoclinic crystal lattice (space group P2₁/c) stabilized by intermolecular hydrogen bonds .

Biological Activity :

  • Fluometuron and isoproturon’s herbicidal activity stems from their electron-deficient aromatic rings, which disrupt plant electron transport chains. The target compound’s methyl groups, being electron-donating, may reduce such activity but could enhance interactions with hydrophobic biological targets .

Synthetic Utility :

  • The nitro groups in 3,5-Dinitro-N,N-dimethyl-N-phenethylurea make it a reactive intermediate for electrophilic substitutions, whereas the methyl groups in the target compound may direct toward alkylation or stability in acidic conditions .

Research Findings and Implications

  • Agrochemical Potential: While this compound lacks direct evidence for pesticidal use, its structural similarity to fluometuron suggests possible herbicidal applications with modified selectivity due to reduced electronegativity .
  • Material Science : The phenethyl backbone may enhance thermal stability compared to smaller urea derivatives, making it suitable for polymer additives or coatings.
  • Pharmacology : Substituted ureas often exhibit kinase inhibitory or antimicrobial properties. The compound’s hydrophobicity could improve blood-brain barrier penetration in drug design .

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